molecular formula C6F5N3 B1266193 Azide, pentafluorophenyl- CAS No. 1423-15-0

Azide, pentafluorophenyl-

Cat. No. B1266193
CAS RN: 1423-15-0
M. Wt: 209.08 g/mol
InChI Key: ZDEIQGWACCNREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pentafluorophenyl azides are typically synthesized through the reaction of pentafluorophenol with sodium azide, affording a stable pentafluorophenyl ester intermediate in the synthesis of novel structures. The reaction conditions and the choice of catalysts or reagents can significantly affect the yield and purity of the final product. Studies have shown that the use of transition metal complexes, such as those involving nickel or palladium, can facilitate the synthesis of pentafluorophenyl azides through various mechanisms, including catalytic transformations and reductive elimination processes (Ashley-Smith et al., 1972), (Braun et al., 2006).

Molecular Structure Analysis

The molecular structure of azide, pentafluorophenyl-, reveals a rich tapestry of intermolecular interactions, including hydrogen bonding, π-π stacking, and halogen interactions. These interactions are pivotal in stabilizing the crystal structure of these compounds and can influence their reactivity and physical properties. For example, the structure of pentafluorophenyl (3R,4R,5S)-5-{[(3R,4R,5S)-5-azidomethyl-3,4-dimethoxy-2,3,4,5-tetrahydrofuran-3-carboxamido]methyl}-3,4-dimethoxy-2,3,4,5-tetrahydrofuran-3-carboxylate showcases the complexity of these molecular interactions (Simone et al., 2010).

Chemical Reactions and Properties

Pentafluorophenyl azides participate in a variety of chemical reactions, including nucleophilic substitution reactions, cycloadditions, and photochemical transformations. These reactions are often utilized to introduce pentafluorophenyl groups into target molecules, enabling the synthesis of complex organic compounds with diverse functionalities. The unique electron-withdrawing nature of the pentafluorophenyl group influences the reactivity and kinetics of these reactions, often leading to novel compounds with interesting properties (Golf et al., 2015).

Physical Properties Analysis

The physical properties of azide, pentafluorophenyl-, such as solubility, melting point, and stability, are crucial for its practical applications. These properties are significantly affected by the molecular structure and the nature of the substituents present on the pentafluorophenyl ring. Studies have demonstrated the importance of understanding these properties for the development of new materials and the optimization of reaction conditions (Moussallem et al., 2013).

Chemical Properties Analysis

The chemical properties of azide, pentafluorophenyl-, including its reactivity towards various organic and inorganic substrates, are a subject of considerable interest. The azide group in these compounds can act as a versatile functional group for further chemical transformations, such as the synthesis of amides, carbamates, and other nitrogen-containing compounds. These transformations can be catalyzed by a range of catalysts, including boron-based Lewis acids, highlighting the versatility and utility of pentafluorophenyl azides in organic synthesis (Erker, 2005).

Scientific Research Applications

Chemistry and Kinetics

Pentafluorophenyl azide has been studied for its chemistry and kinetics. Research by Poe et al. (1992) explored the chemical trapping and laser flash photolysis techniques of singlet (pentafluorophenyl)nitrene, derived from pentafluorophenyl azide. This study contributes to understanding the reactive intermediates in organic and inorganic chemistry (Poe et al., 1992).

Transition Metal Complexes

The interaction between pentafluorophenyl azide and low valent transition metal complexes was investigated by Ashley-Smith et al. (1972). They reported the formation of green crystals of a tetra-azadiene complex with Ni(1,5-C8H12)2, indicating its potential in the development of new metal complexes and catalysis (Ashley-Smith et al., 1972).

Aryltellurium(IV) Diazides Synthesis

Klapötke et al. (2000) achieved the first synthesis of aryl-substituted tellurium(IV) diazides, which includes pentafluorophenyl substitutes. This work expanded the family of chalcogen azides and provided insights into the structural and spectroscopic properties of these moisture-sensitive compounds (Klapötke et al., 2000).

Catalytic Applications

Tris(pentafluorophenyl)borane, a derivative of pentafluorophenyl azide, has been employed in catalytic applications. Gandhamsetty et al. (2015) developed a tris(pentafluorophenyl)borane-catalyzed silylative reduction of pyridines, showcasing its utility in forming sp(3) C-Si bonds. This highlights its role in innovative catalytic methodologies (Gandhamsetty et al., 2015).

Future Directions

Azide, pentafluorophenyl- has shown potential in various applications, particularly in the field of materials science. It has been used as a coupling agent in surface functionalization and nanomaterial synthesis . Future research may explore further applications of this compound in biological chemistry .

properties

IUPAC Name

1-azido-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F5N3/c7-1-2(8)4(10)6(13-14-12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEIQGWACCNREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162011
Record name Azide, pentafluorophenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azide, pentafluorophenyl-

CAS RN

1423-15-0
Record name 1-Azido-2,3,4,5,6-pentafluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azide, pentafluorophenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azide, pentafluorophenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azide, pentafluorophenyl-
Reactant of Route 2
Reactant of Route 2
Azide, pentafluorophenyl-
Reactant of Route 3
Reactant of Route 3
Azide, pentafluorophenyl-
Reactant of Route 4
Azide, pentafluorophenyl-
Reactant of Route 5
Azide, pentafluorophenyl-
Reactant of Route 6
Azide, pentafluorophenyl-

Citations

For This Compound
9
Citations
K Komano, S Shimamura, M Inoue… - Journal of the American …, 2007 - ACS Publications
… The key reactions used in the described synthesis were cerium amide promoted nine-membered ring formation, one-pot macrolactam formation from the azide pentafluorophenyl ester, …
Number of citations: 48 pubs.acs.org
AC Schmidt, H Turgut, D Le, A Beloqui… - Polymer Chemistry, 2020 - pubs.rsc.org
The SG1-mediated solution polymerization of methyl methacrylate (MMA) and oligo(ethylene glycol) methacrylate (OEGMA, Mn = 300 g mol−1) in the presence of a small amount of …
Number of citations: 10 pubs.rsc.org
H Turgut, D Varadharajan… - Macromolecular …, 2018 - Wiley Online Library
A library of poly(methyl methacrylate)‐block‐polystyrene (PMMA‐b‐PS) block copolymers (BCPs) bearing small amounts (<10 mol%) of functional comonomer in either one or both …
Number of citations: 6 onlinelibrary.wiley.com
YZ Li - 1988 - search.proquest.com
INFORMATION TO USERS The most advanced technology has been used to photo- graph and reproduce this manuscript from the microfilm Page 1 INFORMATION TO USERS The …
Number of citations: 0 search.proquest.com
T Kan, T Fukuyama - Chemical communications, 2004 - pubs.rsc.org
A highly efficient and versatile synthetic method for amines was established using nitrobenzenesulfonamides (Ns-amides) as both a protecting and activating group. The alkylation of …
Number of citations: 350 pubs.rsc.org
T Lippert - Plasma processes and polymers, 2005 - Wiley Online Library
This work reviews the interaction of photons with polymers with an emphasis on UV laser ablation and surface modification using VUV lamps. Laser ablation of polymers is an …
Number of citations: 195 onlinelibrary.wiley.com
T Lippert, JT Dickinson - Chemical Reviews, 2003 - ACS Publications
In 1982, the first reports of laser ablation of polymers were issued almost simultaneously by Y. Kawamura et al. 1 and R. Srinivasan et al. 2 Srinivasan went on to become a leader in the …
Number of citations: 376 pubs.acs.org
РА Вассарайс, ДВ Чащинова… - Биотехнология …, 2019 - researchgate.net
Исследования вирусной безопасности, проведенные для рекомбинантных лекарственных препаратов «Глуразим»,«Коагил–VII», производства АО «Генериум» …
Number of citations: 4 www.researchgate.net
WE Trommer, PD Vogel - Bioactive spin labels, 1992 - Springer
Over the last few decades affinity- and especially, photoaffinity labeling became a major tool for investigating the structure and interactions of biochemical macromolecules [1–3]. …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.